molecular formula C6H8ClN3 B1427822 3-chloro-N-ethylpyrazin-2-amine CAS No. 53265-30-8

3-chloro-N-ethylpyrazin-2-amine

Cat. No.: B1427822
CAS No.: 53265-30-8
M. Wt: 157.6 g/mol
InChI Key: CSUTZUAJIFXLEW-UHFFFAOYSA-N
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Description

3-chloro-N-ethylpyrazin-2-amine is a chemical compound with the molecular formula C6H8ClN3 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a chlorine atom and an ethylamine group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-ethylpyrazin-2-amine typically involves the chlorination of N-ethylpyrazin-2-amine. One common method includes the reaction of N-ethylpyrazin-2-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 3-position of the pyrazine ring. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-ethylpyrazin-2-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine or tetrahydropyrazine derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Substituted pyrazine derivatives with various functional groups.

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine or tetrahydropyrazine derivatives.

Scientific Research Applications

3-chloro-N-ethylpyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-ethylpyrazin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chlorine and ethylamine groups can influence its binding affinity and specificity, leading to different biological effects. Detailed studies on its mechanism of action are necessary to fully understand its interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-chloropyrazine-2-amine: Lacks the ethyl group, making it less hydrophobic.

    N-ethylpyrazin-2-amine: Lacks the chlorine atom, affecting its reactivity and biological activity.

    3-chloro-N-methylpyrazin-2-amine: Similar structure but with a methyl group instead of an ethyl group, influencing its physical and chemical properties.

Uniqueness

3-chloro-N-ethylpyrazin-2-amine is unique due to the presence of both chlorine and ethylamine groups, which confer distinct chemical reactivity and potential biological activities. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-N-ethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-2-8-6-5(7)9-3-4-10-6/h3-4H,2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUTZUAJIFXLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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